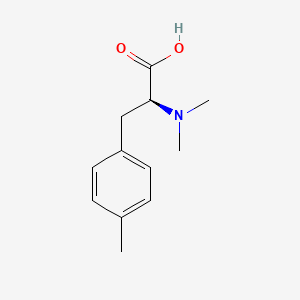

(2S)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-(dimethylamino)-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-4-6-10(7-5-9)8-11(12(14)15)13(2)3/h4-7,11H,8H2,1-3H3,(H,14,15)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYAJUGJYKWTTL-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and dimethylamine.

Formation of Intermediate: The initial step involves the condensation of 4-methylbenzaldehyde with dimethylamine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Carboxylation: The final step involves the carboxylation of the amine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of automated reactors, controlled temperature and pressure conditions, and purification methods such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where the dimethylamino or 4-methylphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2S)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in protein-ligand interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the 4-methylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

(2S)-3-(dimethylamino)-2-(4-methoxy-3-methylphenyl)propanoic acid: This compound has a similar structure but with a methoxy group instead of a methyl group.

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar dimethylamino group but differs in the position and nature of the substituents on the aromatic ring.

Uniqueness

(2S)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of both the dimethylamino and 4-methylphenyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(2S)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid is a chiral compound that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound features a dimethylamino group and a 4-methylphenyl substituent, contributing to its distinctive reactivity and biological interactions. Its stereochemical configuration classifies it among proline-like amino acids, although it lacks the typical imide functionality found in natural prolines.

| Property | Value |

|---|---|

| Molecular Formula | C12H17N1O2 |

| Molecular Weight | 207.27 g/mol |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The dimethylamino group enhances its binding affinity, potentially influencing neurotransmission pathways.

- Neurotransmitter Interaction : Similar compounds have been studied for their roles as neurotransmitter precursors, indicating potential applications in treating neurological disorders.

- Receptor Binding : The compound may exhibit affinity towards serotonin transporters (SERT), as evidenced by studies showing comparable binding affinities with related compounds .

In Vitro Studies

Research has indicated that this compound can influence various biological processes:

- Neurotropic Effects : Studies suggest that derivatives of this compound stimulate neurite outgrowth, indicating potential neuroprotective properties .

- Binding Affinity : The compound's binding affinity towards SERT was measured with an inhibition constant (K_i) of approximately 0.33 nM, suggesting strong interaction capabilities .

Case Studies

-

Neuroprotective Effects : A study investigated the effects of related compounds on neuronal health, revealing that certain analogs could enhance cell viability and promote neuronal differentiation in vitro.

Compound Neurite Outgrowth (%) Cell Viability (%) (2S)-2-Dimethylamino-3-Phenylpropanoic Acid 45% 85% Control 10% 70% - Safety Profile : Toxicological evaluations have shown that at therapeutic doses, the compound exhibits minimal adverse effects on liver and kidney functions in animal models, indicating a favorable safety profile for further development .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential studies could include:

- In Vivo Investigations : Assessing the compound's efficacy in animal models for neurological disorders.

- Mechanistic Studies : Employing advanced techniques such as computational modeling and spectroscopy to elucidate its interactions at the molecular level.

- Comparative Analyses : Examining structural analogs to identify key functional groups responsible for biological activity.

Q & A

Q. What are the optimal reaction conditions for synthesizing (2S)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid with high enantiomeric purity?

- Methodological Answer : To achieve high enantiomeric purity, use chiral auxiliaries or asymmetric catalysis during the formation of the stereogenic center. Protecting the amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups can prevent racemization during synthesis . Optimize solvent polarity (e.g., dichloromethane or THF) and reaction temperature (0–25°C) to stabilize intermediates. Post-synthesis, employ recrystallization in ethanol/water mixtures to enhance purity. Reaction progress can be monitored via TLC (silica gel, Rf ~0.3 in ethyl acetate/hexane 3:7) .

Q. Which analytical techniques are most effective for confirming the stereochemical integrity of this compound?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography if single crystals are obtainable. For routine analysis, -NMR coupling constants (e.g., vicinal -values >8 Hz for trans configurations) and -NMR chemical shifts (e.g., C-2 at δ 55–60 ppm) provide structural clues. Circular dichroism (CD) spectroscopy can corroborate optical activity .

Q. How can researchers mitigate racemization during the synthesis of this amino acid derivative?

- Methodological Answer : Racemization often occurs under basic or high-temperature conditions. Use mild bases (e.g., NaHCO₃ instead of NaOH) and low temperatures (<10°C) during deprotection steps. Incorporate sterically hindered protecting groups (e.g., Boc) to shield the chiral center. Employ coupling reagents like HOBt/DCC in peptide bond formations to minimize epimerization. Monitor pH during aqueous workups (maintain pH 4–6 to avoid base-induced racemization) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity profiles. Standardize bioactivity assays using validated cell lines (e.g., HEK-293 for receptor binding) and control for batch-to-batch purity via HPLC (>98%). Perform dose-response curves (1 nM–100 µM) to confirm EC₅₀/IC₅₀ values. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Re-evaluate stereochemical purity, as even 2% impurities can skew results .

Q. How does the electronic environment of the 4-methylphenyl group influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer : The electron-donating methyl group at the para position increases the aromatic ring’s electron density, enhancing resonance stabilization of intermediates. In Friedel-Crafts alkylation, this group directs electrophiles to the ortho/para positions, favoring specific adducts. For nucleophilic aromatic substitution (if applicable), use DFT calculations (e.g., B3LYP/6-31G*) to model charge distribution and predict reaction sites. Experimentally, compare reaction rates with analogs (e.g., 4-fluoro or 4-nitro derivatives) to isolate electronic effects .

Q. What computational methods are suitable for predicting the binding affinity of this compound to neurotransmitter receptors?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures (e.g., 5-HT₃ or NMDA receptors from the PDB). Optimize ligand conformations with Gaussian09 at the M06-2X/6-31G* level. Validate predictions with free-energy perturbation (FEP) or MM-PBSA calculations. Cross-reference with SAR studies: the dimethylamino group may act as a hydrogen bond acceptor, while the 4-methylphenyl group contributes hydrophobic interactions. Use PyMOL for binding pose visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.